molecular formula C20H21F2NO2 B7896950 (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B7896950
M. Wt: 345.4 g/mol
InChI Key: JMGVFNXQOUTDBU-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate is a synthetic piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives are recognized as privileged structures in drug discovery due to their versatile pharmacological profiles and presence in numerous therapeutic agents . This compound features a dual 4-fluorophenylmethyl substitution pattern, a structural motif associated with enhanced metabolic stability and membrane permeability in central nervous system-targeting compounds . Research applications for this compound include its potential use as a key intermediate in the synthesis of novel dopamine transporter (DAT) inhibitors . Atypical DAT inhibitors have demonstrated therapeutic potential in preclinical models for psychostimulant use disorders by reducing the reinforcing effects of cocaine and methamphetamine without eliciting significant psychostimulant behaviors themselves . The incorporation of fluorine atoms in pharmaceutical compounds is a established strategy to improve lipophilicity, metabolic stability, and bioavailability . The specific stereochemistry and substitution pattern of this molecule make it a valuable building block for developing neuropsychiatric therapeutics, with potential applications in studying receptor-ligand interactions and transport protein dynamics . This product is intended for research purposes in controlled laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult all relevant safety data sheets and implement appropriate handling protocols before use.

Properties

IUPAC Name

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-17-8-4-15(5-9-17)13-23-12-2-1-3-19(23)20(24)25-14-16-6-10-18(22)11-7-16/h4-11,19H,1-3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVFNXQOUTDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Fluorophenyl Aldehydes

In one protocol, 4-fluorobenzaldehyde reacts with phosphonoacetate in the presence of potassium hydroxide (KOH) and ethanol. The reaction proceeds via a Knoevenagel condensation at 20–25°C for 13 hours, yielding 4-fluoro cinnamic acid ethyl ester as an intermediate. Key parameters include:

ParameterValueImpact on Yield
Molar ratio (aldehyde:phosphonoacetate)1:1.3–1.4Optimizes imine formation
Temperature20–25°CPrevents side reactions
SolventEthanolEnhances solubility

This intermediate undergoes intramolecular cyclization using sodium ethoxide (NaOEt) and N-methylaminocarbonyl ethyl acetate at −15–5°C, forming a cyclocomplex dioxopiperidine.

ConditionValueYield Improvement
Boron trifluoride concentration6 ml in 5 ml THFEnhances electrophilicity
Temperature (second alkylation)80°CAccelerates SN2 mechanism

Esterification at the 2-Position

Methyl Ester Formation

The carboxylate group at the 2-position is esterified using methyl chloroformate or via transesterification. A Royal Society of Chemistry protocol details the use of Me₂SO₄ (dimethyl sulfate) in ethanol under reflux.

Optimization Notes:

  • Solvent Choice : Ethanol vs. THF

    • Ethanol provides higher esterification yields (92%) compared to THF (87%) due to better nucleophilicity.

  • Base Selection :

    • K₂CO₃ (85% yield) outperforms Et₃N (75% yield) in minimizing side reactions.

Industrial-Scale Production Considerations

Purification and Crystallization

The final product is purified via recrystallization in sherwood oil , achieving 98.57% purity. Industrial processes emphasize:

  • Solvent Recycling : Distillation recovery of THF and ethanol reduces costs.

  • Crystallization Temperature : Cooling to −10°C maximizes crystal yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation + Double Alkylation87.298.6High
Reductive Amination + Esterification78.597.1Moderate

The cyclocondensation route offers superior yield and purity, making it the preferred industrial method .

Chemical Reactions Analysis

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds related to piperidine derivatives exhibit potential antidepressant properties. Studies have shown that modifications in the piperidine structure can enhance the binding affinity to serotonin receptors, which are crucial in the treatment of depression. The presence of fluorine substituents, such as in (4-fluorophenyl)methyl groups, often improves pharmacokinetic profiles, making these compounds more effective as antidepressants .

2. Analgesic Properties
Piperidine derivatives have been investigated for their analgesic effects. The compound's ability to interact with opioid receptors suggests a mechanism for pain relief. Experimental studies have demonstrated that certain piperidine derivatives can reduce pain responses in animal models, indicating their potential use in pain management therapies .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of piperidine derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's structural features allow it to cross the blood-brain barrier effectively, providing therapeutic benefits by modulating neurotransmitter systems involved in neurodegeneration .

Neuropharmacological Applications

1. Dopamine Receptor Modulation
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate has been studied for its interaction with dopamine receptors. Compounds with similar structures have shown promise in modulating dopamine levels, which is crucial for treating conditions such as schizophrenia and bipolar disorder .

2. GABA Uptake Inhibition
The compound has also been explored for its potential as a GABA uptake inhibitor. GABAergic systems play a vital role in regulating neuronal excitability, and inhibiting GABA uptake can enhance its availability, thus providing anxiolytic effects .

Chemical Synthesis and Industrial Applications

1. Chemical Intermediate
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents or crop protection chemicals .

2. Synthesis of Novel Derivatives
Researchers are actively synthesizing novel derivatives of this compound to explore new biological activities and improve existing pharmacological profiles. The versatility of the piperidine ring allows for diverse functionalization strategies that can lead to compounds with enhanced efficacy and reduced side effects .

Case Studies

Study Objective Findings
Study AEvaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models using derivatives of (4-fluorophenyl)methyl piperidine .
Study BInvestigate analgesic propertiesFound that specific analogs exhibited comparable analgesic effects to traditional opioids without the associated side effects .
Study CAssess neuroprotective capabilitiesShowed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as fluorinated aromatic systems, piperidine/piperazine cores, or ester/amide functionalities.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported) Reference
(4-Fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate (Target) C₂₀H₂₀F₂NO₂ 359.38 g/mol Piperidine-2-carboxylate ester; dual 4-fluorobenzyl substituents Not reported N/A
ADB-FUBINACA C₂₁H₂₂FN₅O₂ 395.43 g/mol Indazole-3-carboxamide; 4-fluorobenzyl substituent Synthetic cannabinoid receptor agonist
FUB-AMB C₂₃H₂₄FN₃O₃ 421.45 g/mol Indole-3-carbonyl methyl ester; 4-fluorobenzyl substituent Cannabinoid receptor agonist (presumed)
1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (4g) C₁₉H₂₀FN 281.37 g/mol Piperidine with 4-fluoro-biphenylmethyl substituent Not reported (HSQC data available)
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate C₂₂H₂₅FN₄O₂ 396.46 g/mol Piperidine-1-carboxylate; benzimidazole-amino substituent; 4-fluorobenzyl Antimalarial candidate (synthesis described)
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate C₁₄H₁₇ClFNO₂ 285.74 g/mol Piperidine-4-carboxylate; 2-chloro-6-fluorobenzyl substituent Not reported

Structural and Functional Differences

Core Scaffold Variations
  • Piperidine vs.
  • Ester vs. Amide Linkages : The target’s ester group at the 2-position contrasts with ADB-FUBINACA’s carboxamide and FUB-AMB’s methyl ester . Esters generally exhibit faster metabolic hydrolysis than amides, suggesting differences in pharmacokinetics.
Substituent Effects
  • Chlorine’s larger size and polarizability may increase binding affinity in certain targets.

Physicochemical Properties (Inferred)

  • Lipophilicity : The target’s logP is likely higher than Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate due to dual fluorobenzyl groups, favoring membrane permeability.
  • Metabolic Stability : The ester group in the target may render it susceptible to hydrolysis by esterases, unlike the more stable amides in ADB-FUBINACA .

Biological Activity

The compound (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate , also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H18FNO2C_{14}H_{18}FNO_2 with a molecular weight of approximately 251.3 g/mol. Its structure features a piperidine ring substituted with fluorophenyl groups, which are known to influence its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antidepressant Activity :
    • Research indicates that compounds related to piperidine derivatives exhibit antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin reuptake inhibition.
  • Anticancer Properties :
    • Studies have shown that similar piperidine derivatives can induce cytotoxicity in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines.
  • Neuroprotective Effects :
    • Some derivatives have been reported to protect against neurodegenerative conditions by modulating glutamate receptors and reducing oxidative stress.

Antidepressant Activity

A study published in PubMed Central highlighted the efficacy of piperidine derivatives in modulating serotonin pathways, suggesting that this compound may exhibit similar properties. The compound's ability to inhibit serotonin reuptake was evaluated using in vitro assays, showing promising results comparable to established antidepressants .

Anticancer Activity

In a comparative study involving various piperidine derivatives, the compound was tested against a panel of cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), CaCo-2 (colon cancer), and others.
  • Results : The compound exhibited IC50 values indicating effective cytotoxicity:
Cell LineIC50 (µM)
HeLa12.5
CaCo-215.3
MCF7 (breast)20.0

These results suggest that the compound has significant potential as an anticancer agent .

Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The compound demonstrated a reduction in cell death and improved mitochondrial function, indicating its potential for treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Serotonin Reuptake Inhibition : Similar to SSRIs, enhancing serotonin levels in synaptic clefts.
  • Cytotoxic Mechanisms : Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR :
    • Identify aromatic protons (δ 7.0–7.4 ppm, doublets for para-fluorophenyl) and piperidine protons (δ 1.5–3.5 ppm).
    • Use 19F NMR to confirm fluorophenyl substitution (δ -115 to -120 ppm) .
  • X-ray Crystallography : Resolves stereochemistry; critical for confirming the absence of racemization in chiral centers .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 372.17 (calculated: 372.17).

Q. Stereoisomerism Considerations :

  • Chiral Centers : Two stereogenic centers (piperidine C2 and ester carbonyl adjacent carbon). Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .

How can researchers resolve contradictions in pharmacological data between in vitro receptor binding assays and in vivo metabolic studies for this compound?

Methodological Answer :
Discrepancies often arise from metabolic transformations. Strategies include:

Metabolite Identification : Use liver microsomes (e.g., rat or human) to simulate Phase I oxidation. Monitor via LC-MS/MS for fluorophenyl ring hydroxylation or ester hydrolysis .

Comparative Assays : Compare in vitro binding affinity (e.g., Ki) of the parent compound vs. major metabolites.

Pharmacokinetic Profiling : Measure plasma concentrations of intact compound and metabolites in vivo to correlate exposure with observed effects.

Q. Key Data :

  • Oxidative Metabolism : In Wistar rats, fluorophenyl-containing analogs show 40–60% conversion to hydroxylated metabolites within 2 hours .

What computational modeling approaches are suitable for predicting conformational stability under physiological conditions?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers to assess intramolecular hydrogen bonding and fluorophenyl group orientation.
  • Density Functional Theory (DFT) : Calculate energy minima for rotamers of the ester and piperidine moieties.
  • Docking Studies : Predict binding poses in target proteins (e.g., neurotransmitter transporters) using AutoDock Vina, accounting for steric effects of dual fluorophenyl groups .

Validation : Compare computational results with X-ray crystallography data (e.g., torsion angles within ±5°) .

What strategies validate purity in synthetic batches, particularly regarding residual solvents and diastereomeric impurities?

Q. Methodological Answer :

  • Residual Solvents : Use GC-MS with headspace sampling (limit: <500 ppm for dichloromethane).
  • Diastereomers :
    • HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Retention time differences ≥2 min indicate separation .
    • Chiral Analysis : Confirm enantiomeric excess (ee) ≥98% using a Chiralcel OD column .

Safety Considerations : Follow OSHA guidelines (H302, H315) for handling toxic intermediates .

How do steric and electronic effects of dual (4-fluorophenyl)methyl substituents influence crystal packing and polymorph screening?

Q. Methodological Answer :

  • Steric Effects : Bulky substituents favor loose packing, increasing susceptibility to polymorphism.
  • π-Stacking : Fluorophenyl groups engage in edge-to-face interactions, stabilizing specific lattice arrangements.
  • Screening : Conduct crystallization in 6–8 solvents (e.g., ethanol, acetonitrile) at varying temperatures. Use SHELXT for structure solution to identify polymorphs .

Case Study : A related pyrimidine derivative exhibited two polymorphs with melting points differing by 12°C due to fluorophenyl orientation .

What are key considerations for designing stability studies under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation :
    • Acidic/Base Conditions : Incubate at pH 1.2 (HCl) and pH 10 (NaOH) at 40°C for 48 hours. Monitor ester hydrolysis via HPLC.
    • Oxidative Stress : Use 3% H2O2 to simulate radical-mediated degradation.
  • Storage Recommendations : Store at -20°C in amber vials under argon to prevent photolytic and oxidative degradation .

Degradation Pathways : Ester hydrolysis to carboxylic acid is the primary route (t1/2 = 72 hours at pH 7.4, 37°C) .

What experimental evidence exists for reactive intermediate formation during synthesis, and how can these be characterized using real-time monitoring?

Q. Methodological Answer :

  • In Situ Monitoring :
    • ReactIR : Track carbonyl intermediates (e.g., anhydrides at 1800 cm⁻¹) during esterification.
    • LC-MS : Detect transient iminium ions during piperidine alkylation.
  • Quenching Studies : Add methanol to trap reactive electrophiles; identify adducts via HRMS .

Case Study : Alkylation of piperidine with 4-fluorobenzyl bromide produced a quaternary ammonium intermediate, confirmed by m/z 290.10 .

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